Aspergillic acid

Antimicrobial susceptibility MRSA MIC

Researchers often encounter inactive congeners like deoxyaspergillic acid, which compromise antimicrobial studies. This genuine aspergillic acid is source-verified for the essential hydroxamic acid pharmacophore. • Anti-MRSA potency (MIC 2 mg/L) & E. coli activity (MIC 4 mg/L) [Local Evidence]. • Defined Fe(III) chelation capacity (log K 5.3) for metal-chelation studies [Local Evidence]. • 95.7% radiochemical purity supports SPECT imaging probe development [Local Evidence]. Sourced with strain-specific identity verification for assay reliability.

Molecular Formula C12H20N2O2
Molecular Weight 224.30 g/mol
CAS No. 22810-67-9
Cat. No. B1200694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspergillic acid
CAS22810-67-9
Synonyms6-sec-butyl-1-hydroxy-3-isobutyl-2(1H)-pyrazinone
aspergillic acid
Molecular FormulaC12H20N2O2
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCCC(C)C1=CN=C(C(=O)N1O)CC(C)C
InChIInChI=1S/C12H20N2O2/c1-5-9(4)11-7-13-10(6-8(2)3)12(15)14(11)16/h7-9,16H,5-6H2,1-4H3
InChIKeyIUZCDJYHMMWBBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aspergillic Acid Overview


Aspergillic acid (CAS 22810-67-9) is a naturally occurring pyrazinone-derived antibiotic first isolated from Aspergillus flavus cultures [1]. Structurally defined as a cyclic hydroxamic acid bearing a 1-hydroxy-2(1H)-pyrazinone core with isobutyl and sec-butyl aliphatic side chains, the compound exhibits metal-chelating properties central to its antimicrobial activity [2]. Aspergillic acid demonstrates in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli [3].

Antimicrobial screening MRSA and Gram-negative panel context
Metal-chelation probe Fe(III) binding and siderophore mechanism studies
Radiolabeling scaffold 99mTc probe development for research imaging
SAR reference compound Hydroxamic acid pharmacophore for pyrazinone studies

Aspergillic Acid: Structural Specificity


Despite sharing a pyrazinone scaffold with congeners such as neoaspergillic acid, hydroxyaspergillic acid, and deoxyaspergillic acid, aspergillic acid cannot be assumed interchangeable for scientific or procurement purposes. The presence and oxidation state of the N1-hydroxyl group critically governs both antimicrobial potency and metal-binding capacity [1]. Specifically, deoxyaspergillic acid—which lacks the hydroxamic acid functionality—exhibits negligible antimicrobial activity, underscoring that structural modifications to the chelating pharmacophore abolish biological efficacy [2]. Furthermore, strain-level differences in biosynthetic output result in variable accumulation of aspergillic acid versus its congeners [3]. These biochemical and functional divergences necessitate compound-specific sourcing rather than generic analog substitution.

Deoxy analog inactivity

Deoxyaspergillic acid lacks antimicrobial activity; reduced analogs may not reproduce research endpoints.

Hydroxamic acid essential

Removal of N1-OH abolishes iron chelation; class-level analogs without this group may not transfer.

Strain-specific production

A. oryzae strains produce negligible aspergillic acid; sourcing from A. flavus-derived material is required.

Aspergillic Acid: Key Evidence


Antibacterial Activity Against MRSA

Aspergillic acid demonstrates potent in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA ATCC 43300), achieving a minimum inhibitory concentration (MIC) of 2 mg/L [1]. This value falls below the Clinical and Laboratory Standards Institute (CLSI) susceptibility breakpoint for vancomycin against S. aureus (≤2 mg/L), placing aspergillic acid within a clinically relevant potency range . In parallel assays, aspergillic acid exhibited an MIC of 4 mg/L against Escherichia coli (MTCC 1610), indicating retained activity against Gram-negative organisms [1].

MRSA MIC vs. CLSI Breakpoint
Class-level inference
MIC 2 mg/L (MRSA) vs. CLSI ≤2 mg/L
E. coli MIC 4 mg/L
Supports antimicrobial screening context
Reported MIC endpoint; broth microdilution
Antimicrobial susceptibility MRSA MIC

Iron(III) Complex Stability

Aspergillic acid exhibits a protonation constant (log K) of 5.3, which is approximately one log unit lower than that of 1-hydroxy-2-pyridinone (log K ≈ 6.3) [1]. This lower proton affinity translates to a higher fraction of deprotonated ligand available for Fe(III) coordination at physiological pH. Potentiometric and spectrophotometric titration studies confirm that aspergillic acid forms stable Fe(III) complexes characterized by the intense red chromophore ferriaspergillin [2]. The aliphatic side chains (isobutyl and sec-butyl) further confer enhanced lipophilicity relative to unsubstituted cyclic hydroxamates [3].

Protonation constant (log K)
Head-to-head comparison
log K = 5.3 vs. 1-Hydroxy-2-pyridinone ≈6.3
Δlog K = -1.0
Supports iron-chelation mechanism studies
Potentiometric titration; 25°C; I=0.1 M KCl
Metal chelation Iron binding Stability constant

Deoxyaspergillic Acid Inactivity

Reduction of aspergillic acid to its deoxy derivative, deoxyaspergillic acid, eliminates antimicrobial activity entirely [1]. This loss of activity correlates directly with the removal of the N1-hydroxyl group that constitutes the hydroxamic acid iron-chelating moiety [2]. Aspergillic acid retains the intact hydroxamic acid pharmacophore and corresponding antimicrobial potency, whereas deoxyaspergillic acid serves as an inactive negative control in mechanistic studies [3].

Activity vs. deoxy analog
Head-to-head comparison
Active (broad spectrum) vs. Deoxy: no activity
Confirms hydroxamic acid pharmacophore necessity
In vitro growth inhibition assays
Structure-activity relationship Hydroxamic acid Pharmacophore

A. flavus vs. A. oryzae Production

Aspergillus flavus NRRL 3357 exhibits robust production of aspergillic acid when cultured in casein peptone medium, accompanied by deoxyaspergillic acid and the iron-chelated pigment ferriaspergillin [1]. In contrast, the domesticated A. oryzae RIB40 strain shows no detectable transcriptional activation of the asa biosynthetic gene cluster and produces zero aspergillic acid under identical conditions [2]. A. oryzae NRRL 3483 displays intermediate phenotype, accumulating predominantly deoxyaspergillic acid with only trace aspergillic acid levels [3].

Strain production titer
Head-to-head comparison
A. flavus: robust vs. A. oryzae RIB40: 0 mg/L
NRRL 3483: trace only
A. flavus source required for procurement
Casein peptone medium; LC-MS profiling
Biosynthesis Fungal secondary metabolism Strain comparison

Radiolabeling Purity and Stability

Aspergillic acid can be radiolabeled with technetium-99m to yield [99mTc]Tc-Aspergillic with a radiochemical purity of 95.7 ± 0.09% and in vitro stability maintained for up to 6 hours [1]. This labeling efficiency exceeds typical thresholds for clinical radiopharmaceutical quality (commonly >90% purity required). In vivo biodistribution studies in murine inflammation models demonstrated selective accumulation at inflamed sites with high target-to-non-target ratios, particularly in sterile inflammation models [2].

Radiochemical purity
Supporting evidence
95.7 ± 0.09% (6 h stability)
Supports 99mTc radiolabeling probe context
ITLC-SG; stability up to 6 h in vitro
Radiolabeling Technetium-99m Infection imaging

Lipophilicity (Log P) Characterization

Aspergillic acid has an experimentally determined log P (octanol-water partition coefficient) of 1.7, reflecting moderate lipophilicity conferred by its isobutyl and sec-butyl aliphatic side chains [1]. This value positions aspergillic acid as more lipophilic than unsubstituted cyclic hydroxamates such as 1-hydroxy-2-pyridinone, whose aliphatic-substituent-free structure results in lower membrane permeability potential [2]. The measured log P informs solvent selection, chromatographic method development, and predictions of passive diffusion across biological membranes [3].

Octanol-water log P
Class-level inference
log P = 1.7
Informs solvent and chromatographic method selection
Shake-flask method; source review recommended
Log P Lipophilicity Physicochemical characterization

Aspergillic Acid: Application Scenarios


Antimicrobial Screening and Lead Discovery

Aspergillic acid is suitable for inclusion in antimicrobial screening panels targeting MRSA (MIC = 2 mg/L) and E. coli (MIC = 4 mg/L) [1]. Its potency against methicillin-resistant S. aureus positions it as a comparator compound or positive control in assays evaluating novel anti-MRSA agents. The compound's activity against both Gram-positive and Gram-negative organisms makes it valuable for broad-spectrum antimicrobial discovery programs [2].

Iron Chelation and Siderophore Research

The protonation constant (log K = 5.3) and demonstrated Fe(III) complex formation enable aspergillic acid to serve as a model cyclic hydroxamic acid in metal-chelation studies [1]. Its lower proton affinity relative to 1-hydroxy-2-pyridinone enhances Fe(III) binding at physiological pH, making it a relevant ligand for investigating iron-acquisition mechanisms in pathogenic microorganisms and designing iron-chelating therapeutics [2].

Radiopharmaceutical Development & Imaging

Aspergillic acid supports technetium-99m radiolabeling with high radiochemical purity (95.7 ± 0.09%) and 6-hour in vitro stability [1]. These properties enable its use as a scaffold for developing dual-action imaging/therapeutic agents in nuclear medicine research. The demonstrated selective accumulation at inflamed and infected sites in murine models supports further investigation as a SPECT imaging probe [2].

Pyrazinone Antibiotic SAR Studies

The complete loss of antimicrobial activity upon reduction to deoxyaspergillic acid establishes aspergillic acid as the essential active pharmacophore in this structural class [1]. Researchers investigating hydroxamic acid-containing pyrazinones can use aspergillic acid as the reference active compound, with deoxyaspergillic acid serving as an inactive control in SAR campaigns aimed at optimizing potency or understanding the molecular determinants of antibacterial activity [2].

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Antimicrobial spectrum context
MIC endpoint review for MRSA and E. coli
Iron-chelation mechanism studies
Fe(III) binding context
Protonation constant and complex stability review
Radiolabeling probe research
99mTc labeling efficiency
Radiochemical purity and in vitro stability review
Pyrazinone SAR studies
Hydroxamic acid pharmacophore reference
Activity differential with deoxy analog confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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